N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclopropyl ring, and a piperazine derivative, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and piperazine ring are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and cyclopropyl-containing molecules. Examples are:
- N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxyethyl)-3-methylpiperazin-1-yl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-ethylpiperazin-1-yl]acetamide
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12-8-19(6-7-20(12)9-13(2)21)10-15(22)18-16(3,11-17)14-4-5-14/h12-14,21H,4-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHCAOVZWFCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(C)O)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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